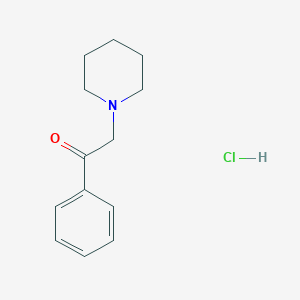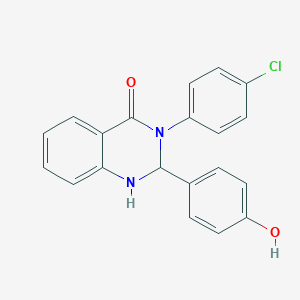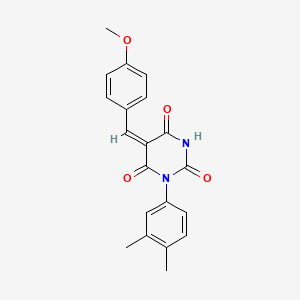
1-phenyl-2-(1-piperidinyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride, also known as Desmethylprodine, is a synthetic opioid analgesic drug. It was first synthesized in 1947 and has been used as a painkiller in some countries. However, due to its high potential for abuse and addiction, it is now a controlled substance in most countries.
Mécanisme D'action
1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a sense of well-being and euphoria, which can lead to addiction and abuse.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride in lab experiments include its high potency and selectivity for the mu-opioid receptor. It can also be used to study the effects of opioids on various physiological and behavioral processes.
The limitations of using 1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride in lab experiments include its potential for abuse and addiction. It is also a controlled substance, which makes it difficult to obtain and use in research.
Orientations Futures
Future research on 1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride could focus on developing new opioid drugs that have reduced potential for abuse and addiction. It could also investigate the interactions between the opioid receptor system and other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, research could explore the effects of opioids on pain perception in different populations, such as children, the elderly, and those with chronic pain conditions.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride involves the condensation of benzaldehyde with 1-piperidinyl-1-propanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
1-Phenyl-2-(1-piperidinyl)ethanone hydrochloride has been used in scientific research to study the opioid receptor system and its interactions with other neurotransmitter systems. It has also been used to investigate the effects of opioids on pain perception, mood, and behavior.
Propriétés
IUPAC Name |
1-phenyl-2-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNQNCGWFBZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)
![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)

![methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)

![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)

![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)